molecular formula C8H9BF2O4 B14018989 (2,4-Difluoro-5-(methoxymethoxy)phenyl)boronic acid

(2,4-Difluoro-5-(methoxymethoxy)phenyl)boronic acid

Cat. No.: B14018989
M. Wt: 217.96 g/mol
InChI Key: IKDHGEHFLXFLNR-UHFFFAOYSA-N
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Description

(2,4-Difluoro-5-(methoxymethoxy)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both fluorine and methoxymethoxy groups on the phenyl ring enhances its reactivity and stability, making it a valuable reagent in various synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluoro-5-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2,4-difluoro-5-(methoxymethoxy)phenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .

Chemical Reactions Analysis

Types of Reactions: (2,4-Difluoro-5-(methoxymethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.

    Acids: For protodeboronation reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Deboronated Aromatics: From protodeboronation.

Mechanism of Action

The mechanism of action of (2,4-Difluoro-5-(methoxymethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (2,4-Difluoro-5-(methoxymethoxy)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions where other boronic acids may not perform as well .

Properties

Molecular Formula

C8H9BF2O4

Molecular Weight

217.96 g/mol

IUPAC Name

[2,4-difluoro-5-(methoxymethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H9BF2O4/c1-14-4-15-8-2-5(9(12)13)6(10)3-7(8)11/h2-3,12-13H,4H2,1H3

InChI Key

IKDHGEHFLXFLNR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1F)F)OCOC)(O)O

Origin of Product

United States

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